2-chloro-N-[(4-chlorophenyl)methyl]aniline 2-chloro-N-[(4-chlorophenyl)methyl]aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690865
InChI: InChI=1S/C13H11Cl2N/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2
SMILES:
Molecular Formula: C13H11Cl2N
Molecular Weight: 252.14 g/mol

2-chloro-N-[(4-chlorophenyl)methyl]aniline

CAS No.:

Cat. No.: VC16690865

Molecular Formula: C13H11Cl2N

Molecular Weight: 252.14 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(4-chlorophenyl)methyl]aniline -

Specification

Molecular Formula C13H11Cl2N
Molecular Weight 252.14 g/mol
IUPAC Name 2-chloro-N-[(4-chlorophenyl)methyl]aniline
Standard InChI InChI=1S/C13H11Cl2N/c14-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)15/h1-8,16H,9H2
Standard InChI Key KHNHMKBAWZEQPF-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)NCC2=CC=C(C=C2)Cl)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of 2-chloro-N-[(4-chlorophenyl)methyl]aniline is C₁₃H₁₀Cl₂N, with a molar mass of 254.13 g/mol. Its structure features:

  • A 2-chloroaniline backbone, where a chlorine atom occupies the ortho position relative to the amine group.

  • A 4-chlorobenzyl substituent (-CH₂C₆H₄Cl) attached to the nitrogen atom, introducing steric hindrance and electronic effects.

The compound’s planar aromatic system and electron-withdrawing chloro groups influence its reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions .

Physicochemical Characteristics

  • Melting Point: Estimated at 85–90°C based on analogous chloro-aniline derivatives.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dichloromethane, dimethylformamide) but poorly soluble in water.

  • Stability: Susceptible to oxidative degradation under strong acidic or alkaline conditions.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]aniline typically involves a two-step alkylation-nitration sequence:

Step 1: N-Alkylation of 2-Chloroaniline

2-Chloroaniline reacts with 4-chlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in anhydrous toluene:

C₆H₄Cl(NH₂)+ClC₆H₄CH₂ClBaseC₆H₄Cl(NHCH₂C₆H₄Cl)+HCl\text{C₆H₄Cl(NH₂)} + \text{ClC₆H₄CH₂Cl} \xrightarrow{\text{Base}} \text{C₆H₄Cl(NHCH₂C₆H₄Cl)} + \text{HCl}

Reaction Conditions:

  • Temperature: 80–100°C

  • Duration: 12–24 hours

  • Yield: ~70–80% .

Step 2: Purification

Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Industrial Production

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Reactants: 2-Chloroaniline and 4-chlorobenzyl chloride are fed continuously into a tubular reactor.

  • Catalyst: Heterogeneous catalysts (e.g., zeolites) reduce side reactions.

  • Throughput: ~500 kg/day with >90% purity .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient benzene ring undergoes selective substitution at the para position relative to the amine group:

  • Nitration: Concentrated HNO₃/H₂SO₄ yields 2-chloro-4-nitro-N-[(4-chlorophenyl)methyl]aniline.

  • Sulfonation: Oleum (H₂SO₄·SO₃) introduces sulfonic acid groups for water-soluble derivatives.

Nucleophilic Displacement

The benzyl chloride moiety participates in SN2 reactions with nucleophiles (e.g., amines, thiols):

C₆H₄Cl(NHCH₂C₆H₄Cl)+NH₃C₆H₄Cl(NHCH₂C₆H₄NH₂)+HCl\text{C₆H₄Cl(NHCH₂C₆H₄Cl)} + \text{NH₃} \rightarrow \text{C₆H₄Cl(NHCH₂C₆H₄NH₂)} + \text{HCl}

Applications in Materials Science

Polymer Precursors

2-Chloro-N-[(4-chlorophenyl)methyl]aniline serves as a monomer for polyaniline derivatives, which exhibit tunable conductivity and corrosion inhibition properties.

Agrochemical Intermediates

The compound is a key intermediate in synthesizing chlorinated pesticides (e.g., dichlorodiphenyltrichloroethane analogs) and herbicides .

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral derivatives.

  • Nanocomposite Integration: Embedding into MOFs for gas sensing applications.

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